
1,2,4-Oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole-3-carboxylic acid is a compound that belongs to the class of organic compounds known as furazans . These compounds contain a furazan moiety, which consists of a five-membered aromatic ring with 1 oxygen and 2 nitrogen atoms at positions 2, 1, and 5, respectively . This compound exhibits affinity to metabotropic glutamate receptor type II and IV, which are attractive molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound involves a high-throughput methodology using an integrated synthesis and purification platform . The heterocyclization relies first on a low-temperature peptide coupling of a diverse set of carboxylic acids and hydroxyamidines .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .Chemical Reactions Analysis
1,2,4-Oxadiazoles are characterized by low aromaticity and the presence of a weak O–N bond and are widely studied due to their tendency to rearrange into more stable heterocyclic compounds .Scientific Research Applications
Synthesis Techniques
Rapid and Efficient Synthesis
1,2,4-Oxadiazoles can be synthesized rapidly and efficiently using polymer-supported reagents combined with microwave heating, resulting in high yields and purities of the oxadiazoles. This method is advantageous for producing 1,2,4-oxadiazoles expeditiously from various carboxylic acids and amidoximes (Wang, Miller, Sauer, & Djurić, 2005).
Parallel Synthesis from Carboxylic Acids
The synthesis of 1,2,4-oxadiazoles from carboxylic acids is facilitated by using 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent. This approach allows for the creation of a library of diverse 1,2,4-oxadiazoles (Poulain, Tartar, & Déprez, 2001).
One-Pot Synthesis Approaches
Various one-pot synthesis methods for 1,2,4-oxadiazoles have been developed, utilizing carboxylic acid esters and amidoximes in the presence of potassium carbonate, or amidoximes and dicarboxylic acid anhydrides in NaOH/DMSO medium. These methods offer moderate to excellent yields and are convenient for creating a variety of oxadiazoles (Amarasinghe, Maier, Srivastava, & Gray, 2006); (Tarasenko, Duderin, Sharonova, Baykov, Shetnev, & Smirnov, 2017).
Expanding Synthesizable Space
A method for the one-pot synthesis of disubstituted 1,2,4-oxadiazoles from carboxylic acids and nitriles was developed. This method facilitated the synthesis of bioactive compounds like pifexole and free fatty acid receptor 1 agonists (Tolmachev et al., 2016).
Potential Applications in Medicine and Chemistry
Pharmaceutical Chemistry
1,2,4-Oxadiazole-3-carboxamide, a derivative of 1,2,4-oxadiazole, plays a significant role in pharmaceutical chemistry. Novel synthesis methods have been developed for producing this compound, which is important in the design of therapeutic agents (Du, Li, Wen, Xu, Shao, & Qian, 2021).
Synthesis of Peptidomimetic Building Blocks
1,2,4-oxadiazole based compounds have been synthesized as potential peptidomimetic building blocks. These structures retain the chirality of starting amino acids and are suitable for various applications in medicinal chemistry (Jakopin, Roškar, & Dolenc, 2007).
Stereoselective Synthesis for Antitumor Activity
Stereoselective synthesis of monoterpene-based 1,2,4-oxadiazole derivatives has been demonstrated. These derivatives have shown potential antiproliferative effects against human tumor cell lines, indicating their possible use in cancer treatment (Gonda, Bérdi, Zupkó, Fülöp, & Szakonyi, 2017).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic activities of various oxadiazole derivatives have been studied, demonstrating their potential in developing new antimicrobial agents (Padmavathi, Reddy, Padmaja, Kondaiah, & Ali-Shazia, 2009).
Functionalized Imidazo-Oxadiazoles in Continuous-Flow Synthesis
Highly functionalized 1,2,4-oxadiazoles, including imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles, have been synthesized in a continuous-flow system, indicating potential applications in streamlined pharmaceutical production (Herath & Cosford, 2017).
Future Directions
The future directions of 1,2,4-Oxadiazole-3-carboxylic acid research include further refinement of 1,2,4-oxadiazole as anti-infective agents . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
Mechanism of Action
Target of Action
1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents with a broad spectrum of activities, including anti-bacterial, anti-viral, and anti-leishmanial . They have shown significant biological activity against various microorganisms, such as Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, Staphylococcus aureus, and methicillin-resistant S. aureus .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted microorganisms .
Biochemical Pathways
It is known that 1,2,4-oxadiazoles can interfere with various biochemical processes essential for the survival and replication of the targeted microorganisms .
Pharmacokinetics
Some 1,2,4-oxadiazole derivatives have shown good metabolic stability and higher plasma exposure in mice . These properties suggest that 1,2,4-Oxadiazole-3-carboxylic acid may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the targeted microorganisms, leading to their eventual death . This makes this compound a potential candidate for the development of new anti-infective therapeutics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability, efficacy, and action of the compound . .
Biochemical Analysis
Biochemical Properties
1,2,4-Oxadiazole-3-carboxylic acid has been found to interact with various enzymes and proteins. It has been synthesized as an anti-infective agent with anti-bacterial, anti-viral, and anti-leishmanial activities . The compound’s interactions with these biomolecules are primarily due to its hydrogen bond acceptor properties .
Cellular Effects
The effects of this compound on cells are diverse. It has shown to have a significant impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated antiviral activity against SARS-CoV-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to enhance the enzymatic inhibition activity, affinity, and deubiquitination capacity toward PLpro, a protease associated with SARS-CoV-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown good metabolic stability over time . It has also demonstrated higher plasma exposure in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has shown PLpro inhibition activity and antiviral activity against SARS-CoV-2 at certain dosages .
Metabolic Pathways
It is known to interact with various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .
Properties
IUPAC Name |
1,2,4-oxadiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c6-3(7)2-4-1-8-5-2/h1H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFBRSPSLRPIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is a key reaction pathway that leads to the formation of 1,2,4-Oxadiazole-3-carboxylic acid?
A1: Research indicates that this compound can be formed through the rearrangement and hydrolysis of 2-(4′-fluorophenyl)-5-hyroximinoimidazolin-4-one. [] This reaction highlights the potential for synthesizing this compound from related heterocyclic compounds. You can find more details about this reaction pathway in the paper titled "2-(4′-Fluorophenyl)imidazole. Nitration studies". []
Q2: Can you provide an example of a characterized intermediate in a reaction involving this compound?
A2: Yes, 5-Phenyl-1,2,4-oxadiazole-3-carboxamide has been identified as an intermediate in the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide, ultimately yielding 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid. [] The crystal structure of this intermediate was determined using X-ray analysis, confirming its role in the reaction mechanism. []
Q3: Beyond the example in question 2, what other research has been conducted on reactions involving this compound derivatives?
A3: Multiple studies have investigated the synthesis and rearrangement reactions of various this compound derivatives. This includes research on the rearrangement of amidoximes [], hydrazidoximes [], and amidrazones [] of this compound. Additionally, the synthesis of amides and acid halides derived from 1,2,4-oxadiazole-3-carbohydroxamic acid has also been explored. [] These studies shed light on the diverse reactivity and potential applications of this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-Chlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2785416.png)
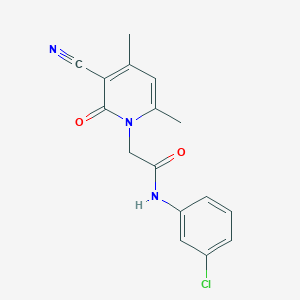
![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)
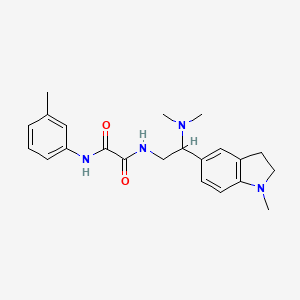
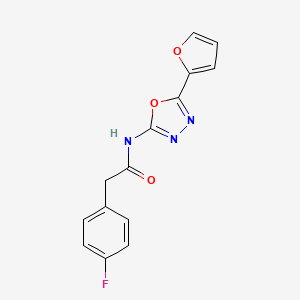
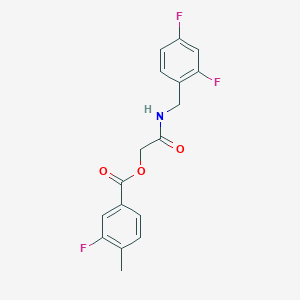
![8-(Azepan-1-yl)-7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![7-ethyl-3-methyl-1-[2-(morpholin-4-yl)ethyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785427.png)
![(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid](/img/structure/B2785429.png)
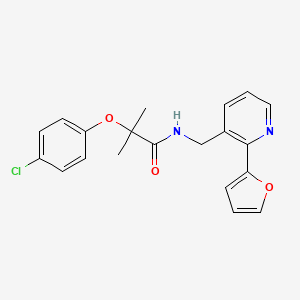

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2785438.png)
